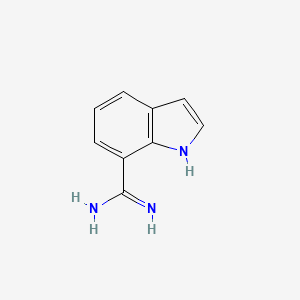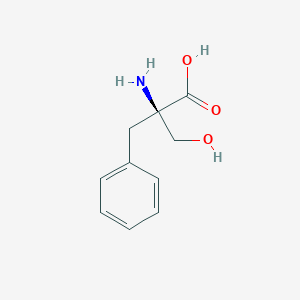
1-(6-Amino-2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Amino-2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-one is a chemical compound known for its unique structure and properties. It is characterized by the presence of amino, dichlorophenyl, and trifluoroethanone groups, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-one typically involves the Friedel-Crafts acylation of aniline derivatives. This process uses copper triflate as a catalyst, which can be easily recovered and reused without loss of catalytic activity . The reaction conditions often include the use of ionic liquids and microwave heating to enhance the efficiency of the process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the bromination of a precursor molecule followed by selective amination . This method ensures high yield and purity of the final product, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Amino-2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(6-Amino-2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(6-Amino-2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-(6-Amino-2,3-dichlorophenyl)-2,2,2-trifluoroethan-1-one stands out due to its trifluoroethanone group, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
277301-96-9 |
|---|---|
Molekularformel |
C8H4Cl2F3NO |
Molekulargewicht |
258.02 g/mol |
IUPAC-Name |
1-(6-amino-2,3-dichlorophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-3-1-2-4(14)5(6(3)10)7(15)8(11,12)13/h1-2H,14H2 |
InChI-Schlüssel |
JXFSBFOZMUUYCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N)C(=O)C(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


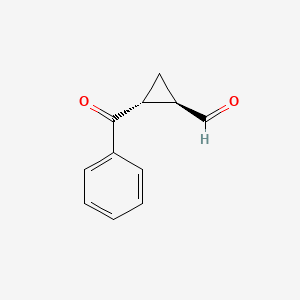

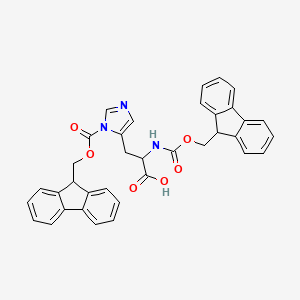
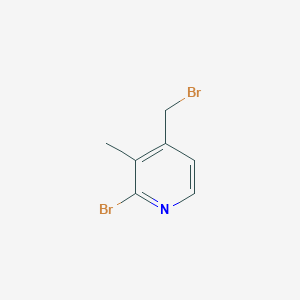
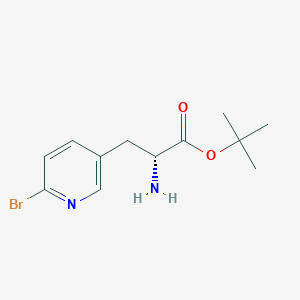
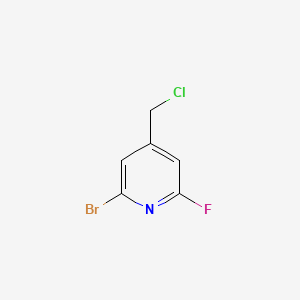
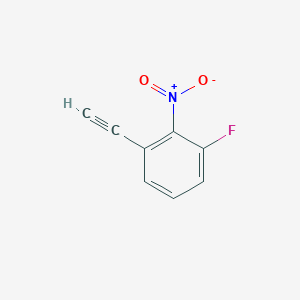
![N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B13118331.png)

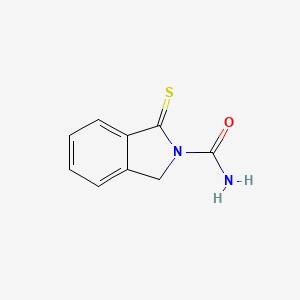
![4,7-Bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,6-difluoro-2,1,3-benzothiadiazole](/img/structure/B13118367.png)

